molecular formula C23H34N2O6 B13687794 Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate

Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate

Cat. No.: B13687794
M. Wt: 434.5 g/mol
InChI Key: BTFCOGUKTJTCNW-UHFFFAOYSA-N
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Description

Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and an ethoxy-oxoethyl moiety. It is often used in the synthesis of pharmaceuticals and other bioactive molecules due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The Boc (tert-butoxycarbonyl) protecting group is introduced to protect the amine functionality during the reaction. The benzyl group is then attached through a nucleophilic substitution reaction, followed by the introduction of the ethoxy-oxoethyl moiety via esterification. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s bioactive properties make it valuable in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: The compound’s versatility allows for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate can be compared with similar compounds such as:

    Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate: This compound has a similar structure but lacks the Boc protecting group and the pyrrolidine ring.

    Benzyl 4-((2-ethoxy-2-oxoethyl)amino)piperidine-1-carboxylate: This compound features a piperidine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.

    Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate: This compound has a more complex structure with additional functional groups and a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations and biological activities.

Properties

Molecular Formula

C23H34N2O6

Molecular Weight

434.5 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-[benzyl-(2-ethoxy-2-oxoethyl)amino]pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C23H34N2O6/c1-6-29-20(26)16-24(13-17-11-9-8-10-12-17)19-15-25(22(28)31-23(3,4)5)14-18(19)21(27)30-7-2/h8-12,18-19H,6-7,13-16H2,1-5H3

InChI Key

BTFCOGUKTJTCNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CC1=CC=CC=C1)C2CN(CC2C(=O)OCC)C(=O)OC(C)(C)C

Origin of Product

United States

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